N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide
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Overview
Description
N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide is a chemical compound with a unique structure that includes a thiophene ring, an amine group, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide typically involves the reaction of N-phenyl-2,3-dihydrothiophen-3-amine with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide to introduce the sulfone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to thiophenes or sulfides.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfone group enhances its ability to form hydrogen bonds and interact with polar sites on proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide
- N-ethyl-N-methyl-2,3-dihydrothiophen-3-amine 1,1-dioxide
- N-phenyl-4,5-dihydrothiophen-3-amine 1,1-dioxide
Uniqueness
N-ethyl-N-phenyl-2,3-dihydrothiophen-3-amine 1,1-dioxide is unique due to the presence of both ethyl and phenyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiophene and sulfone groups provides a distinct profile that can be exploited in various applications .
Properties
Molecular Formula |
C12H15NO2S |
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Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-ethyl-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C12H15NO2S/c1-2-13(11-6-4-3-5-7-11)12-8-9-16(14,15)10-12/h3-9,12H,2,10H2,1H3 |
InChI Key |
CBAPIPXZVRTSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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